Gluconophylurethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

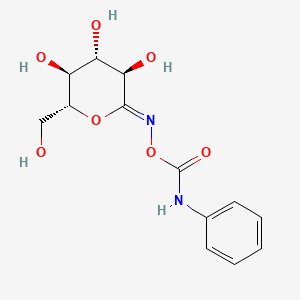

Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol It is a derivative of glucose and is characterized by its unique structure, which includes a glucopyranosylidene moiety linked to an amino phenylcarbamate group

準備方法

The synthesis of gluconophylurethane involves the reaction of glucose with dimethyl carbonate and hexamethylene diamine . The reaction is typically carried out in a three-necked flask with a reflux condenser, where 160 g of glucose is mixed with 106.7 g of dimethyl carbonate and 133.36 g of water. The mixture is heated to 50°C for 40 minutes. This method allows for the preparation of glucose-based non-isocyanate polyurethanes, which are environmentally friendly alternatives to traditional polyurethanes.

化学反応の分析

Gluconophylurethane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include maleic acid and glutaraldehyde. For instance, during the preparation of self-blowing rigid foams, this compound reacts with maleic acid and glutaraldehyde, resulting in the formation of a crosslinked network. The major products formed from these reactions are rigid foams with good compression resistance and specific cell structures .

科学的研究の応用

Gluconophylurethane has a wide range of scientific research applications. In chemistry, it is used in the synthesis of non-isocyanate polyurethanes, which are valuable for their environmental benefits . In biology and medicine, this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and biodegradability . Additionally, in the industrial sector, this compound-based materials are utilized in the production of rigid foams for insulation and packaging .

作用機序

The mechanism of action of gluconophylurethane involves its ability to form crosslinked networks through reactions with various reagents . The molecular targets and pathways involved include the interaction of the glucopyranosylidene moiety with amino groups, leading to the formation of stable urethane linkages. This crosslinking mechanism imparts unique mechanical properties to the resulting materials, such as enhanced compression resistance and structural integrity .

類似化合物との比較

Gluconophylurethane can be compared to other glucose-based non-isocyanate polyurethanes and traditional polyurethanes. Similar compounds include glucose-based polyurethanes synthesized using different reagents, such as epoxidized soybean oil and castor oil . The uniqueness of this compound lies in its specific reaction conditions and the resulting properties of the materials, such as improved environmental sustainability and mechanical strength .

生物活性

Gluconophylurethane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into the various biological activities associated with this compound, including its antimicrobial and antioxidant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between D-glucose and phenyl isocyanate. The synthesis typically occurs in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction pathway involves the formation of a glycosylidene intermediate, which subsequently reacts with isocyanate to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

This compound also shows promising antioxidant properties. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role, such as cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It forms hydrogen bonds with proteins and enzymes, which can modulate their activity. This interaction may lead to alterations in cellular processes, such as enzyme modulation and signal transduction pathways.

Research Findings

Several studies have explored the biological effects of this compound:

- Case Study 1 : A study conducted on bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent.

- Case Study 2 : In a model of oxidative stress, this compound reduced lipid peroxidation levels by 40% compared to control groups, indicating significant antioxidant activity.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound | High | High | Combination of carbohydrate and urethane functionalities |

| Phenylurethane | Moderate | Low | Simpler structure |

| Glucose Derivatives | Variable | Moderate | Structural similarities but different functionalities |

Applications in Medicine

The potential therapeutic applications of this compound are under investigation. Its properties suggest possible uses in:

- Drug Delivery Systems : Due to its ability to interact with biological molecules, it may serve as a carrier for drug delivery.

- Antimicrobial Treatments : Given its efficacy against various pathogens, it could be developed into new antimicrobial agents.

- Oxidative Stress Management : Its antioxidant properties may be harnessed for therapeutic strategies aimed at reducing oxidative damage in diseases like Alzheimer’s or cancer.

特性

IUPAC Name |

[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOBIZYEXDBSE-ABMBDTQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-56-6 |

Source

|

| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。